5-Fluoro-2-(trifluoromethoxy)benzylamine
Description
5-Fluoro-2-(trifluoromethoxy)benzylamine (CAS: 1092460-98-4) is a fluorinated benzylamine derivative with the molecular formula C₈H₇F₄NO and a molecular weight of 209.14 g/mol. Its structure features a benzylamine backbone substituted with a fluorine atom at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position (Figure 1). The compound’s SMILES notation is NCC1=C(OC(F)(F)F)C=CC(F)=C1, and it is cataloged under PubChem CID 57365255 .
This compound is commercially available (e.g., Thermo Scientific) and is utilized in pharmaceutical and agrochemical research due to its versatile functional groups .
Properties
IUPAC Name |
[5-fluoro-2-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZXDOJFLLZXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-98-4 | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group (-OCF₃) significantly increases lipophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) substituents. For example, this compound (logP ~1.44) is more lipophilic than 5-fluoro-2-methylbenzylamine (logP ~1.08 inferred) .
- Electronic Effects : Fluorine and trifluoromethoxy groups are electron-withdrawing, altering the aromatic ring’s electronic density. This can affect reactivity in substitution reactions or binding affinity in biological targets .
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